
2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate is a chemical compound known for its unique structure and versatile applications. It is a derivative of pentaethylene glycol monomethyl ether, modified with a 4-methylbenzenesulfonate group. This compound is often used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate typically involves the following steps:
Starting Material: The process begins with pentaethylene glycol monomethyl ether.
Sulfonation: The pentaethylene glycol monomethyl ether is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the ether and sulfonate groups.
Hydrolysis: The ester bond between the pentaethylene glycol and the sulfonate group can be hydrolyzed under acidic or basic conditions, yielding the parent alcohol and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted ethers or thioethers.
Hydrolysis: Pentaethylene glycol monomethyl ether and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: In the study of membrane transport and permeability due to its amphiphilic nature.
Industry: Used as a surfactant and emulsifying agent in various formulations.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with both hydrophilic and hydrophobic environments. This dual affinity allows it to modify the properties of surfaces and interfaces, making it useful in applications such as emulsification and solubilization. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, altering their behavior and function.
Comparison with Similar Compounds
Similar Compounds
Pentaethylene glycol monomethyl ether: The parent compound, lacking the sulfonate group.
Polyethylene glycol derivatives: Similar in
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O6.C7H8O3S/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12;1-6-2-4-7(5-3-6)11(8,9)10/h12H,2-11H2,1H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRYVBCQQDNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467803 |
Source


|
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80755-67-5 |
Source


|
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
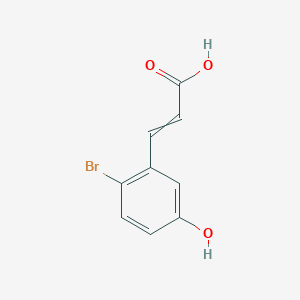
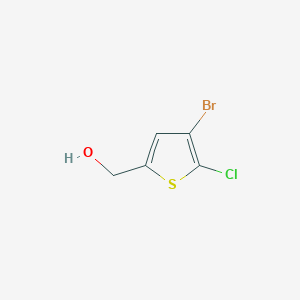
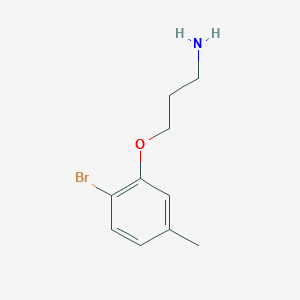
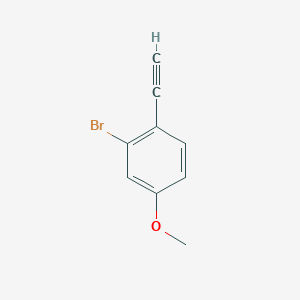
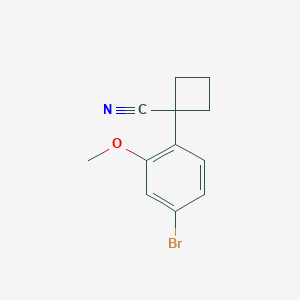
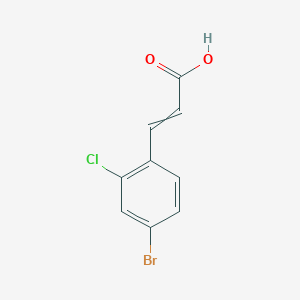
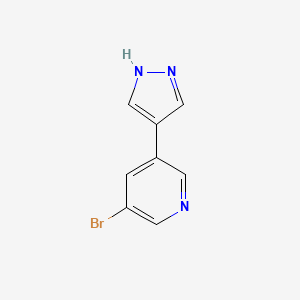
![3,4-a']Dinaphthalen-4-yl)dimethylamine](/img/structure/B8066339.png)
![(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8066354.png)
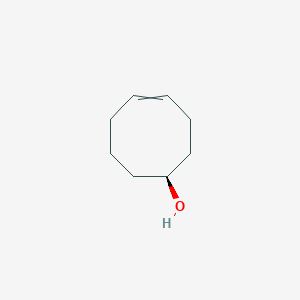
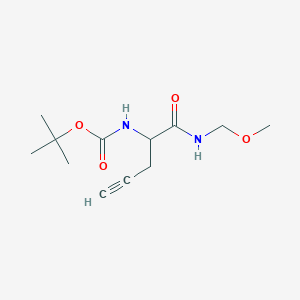
![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B8066376.png)
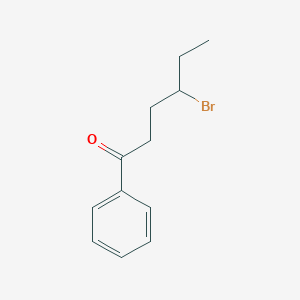
![3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione](/img/structure/B8066391.png)
